7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
7-phenylpyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-11-8-12-14-7-6-10(16(12)15-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
InChI Key |
ZFQPPQRTCDLQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 7 Phenylpyrazolo 1,5 a Pyrimidin 2 Amine Derivatives
Influence of Substituent Patterns on Pharmacological Properties
The pharmacological properties of 7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine derivatives are profoundly influenced by the pattern of substitution on the core scaffold. nih.gov Modifications at positions 2, 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. nih.govnih.gov These changes, in turn, dictate the compound's interaction with biological targets, such as protein kinases. nih.gov
Structure-activity relationship studies have demonstrated that the fused ring system provides a rigid framework that is ideal for chemical modification. nih.gov The introduction of various functional groups, including alkyl, aryl, amino, and halogen moieties, at different positions allows for the optimization of binding affinity through mechanisms like hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov For instance, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent inhibitors of Tropomyosin receptor kinases (Trks), Cyclin-dependent kinase 9 (CDK9), and Phosphoinositide 3-kinase δ (PI3Kδ), showcasing the scaffold's versatility in targeted therapies. mdpi.comnih.govmdpi.com The strategic placement of electron-donating or electron-withdrawing groups can enhance metabolic stability and potency, highlighting the importance of a comprehensive understanding of substituent effects for rational drug design. nih.gov
Specific Positions of Substitution and Their Impact on Activity
Modifications at Position 2
The C2 position of the pyrazolo[1,5-a]pyrimidine core has been a site of significant investigation, with modifications leading to varied impacts on biological activity. In studies on antitubercular agents, the introduction of polar functional groups at this position, such as hydroxyl or amino groups, resulted in a notable loss of antimicrobial activity. acs.org Similarly, methylation of the core, creating O-methylated or N-methylated analogues, was also found to be detrimental to the activity against Mycobacterium tuberculosis. acs.orgnih.gov
Conversely, in the development of PI3Kδ inhibitors, it was observed that incorporating a carbonyl group at the C2 position could potentially enhance activity. mdpi.com However, replacing a flexible methylene (B1212753) (-CH2) linker with a more rigid carbonyl (-CO) group in certain derivatives led to a decrease in potency, particularly in compounds that lacked a hydrogen bond donor. mdpi.com This suggests that conformational freedom at the C2 position can be crucial for optimal interaction with the target enzyme. Further research into antiviral agents has shown that an NH group at the 2' position is necessary to maintain high activity levels against herpes simplex virus 1. nih.gov
Table 1: Impact of Modifications at Position 2 on Biological Activity
| Compound Series | Modification at Position 2 | Observed Effect on Activity | Target/Disease |
|---|---|---|---|
| Antitubercular Agents | Hydroxyl or Amino group | Loss of activity acs.org | Mycobacterium tuberculosis |
| Antitubercular Agents | O-methylation or N-methylation | Loss of activity acs.orgnih.gov | Mycobacterium tuberculosis |
| PI3Kδ Inhibitors | Carbonyl group (replacing methylene) | Decreased potency in some cases mdpi.com | PI3Kδ |
Modifications at Position 3 (e.g., Phenyl, Aryl, Heteroaryl, Picolinamide)
Position 3 has been extensively explored to enhance the potency of pyrazolo[1,5-a]pyrimidine derivatives, particularly as kinase inhibitors. The introduction of an amide bond of picolinamide (B142947) at this position was found to significantly boost TrkA inhibitory activity. mdpi.com Further studies showed that the picolinamide could be replaced by other heterocyclic moieties like pyrazole-3-carbonitrile and triazole to achieve high activity. mdpi.comnih.gov
For anti-mycobacterial agents, the presence of a 3-(4-fluoro)phenyl group was a key feature in the most effective compounds. mdpi.com In the context of Pim-1 kinase inhibitors, while the substituent at position 5 was found to be more critical, the introduction of an aryl group at position 3 still increased potency tenfold. nih.gov The importance of this position is further underscored by the development of Trk inhibitors, where heteroaryl substitutions with thiadiazole, oxadiazole, and triazole at the C3 position enhanced inhibitory activity. nih.gov
Table 2: Impact of Modifications at Position 3 on Kinase Inhibition
| Substituent at Position 3 | Target Kinase | Key Findings |
|---|---|---|
| Picolinamide | TrkA | Significantly enhanced enzymatic inhibition mdpi.com |
| Pyrazole-3-carbonitrile, Triazole | TrkA | Resulted in high activity mdpi.comnih.gov |
| 4-Fluorophenyl | Mycobacterial ATP synthase | Crucial for potent anti-mycobacterial activity mdpi.com |
| Aryl group | Pim-1 | Increased potency by 10-fold nih.gov |
Modifications at Position 5 (e.g., Alkyl, Aryl, Heteroaryl, Electron-Withdrawing Groups)
Position 5 is a critical determinant of the pharmacological activity of pyrazolo[1,5-a]pyrimidine derivatives. For Pim-1 kinase inhibitors, the substituent at this position is considered crucial for potency, primarily through hydrogen bonding interactions with key amino acid residues in the enzyme's active site. nih.gov A fragment with a substituent only at the 5-position was 100-fold more potent than one with a substituent only at the 3-position. nih.gov
In the development of Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position markedly increased activity. mdpi.comnih.gov For anti-mycobacterial compounds, a wide range of 5-alkyl, 5-aryl, and 5-heteroaryl substituents were shown to be effective. mdpi.com Furthermore, SAR studies on phosphodiesterase-4 (PDE4) inhibitors revealed that electron-withdrawing groups, such as halogens (chlorine or fluorine), at position 5 can increase both metabolic stability and potency. nih.gov Conversely, research on GPR119 agonists indicated that substitution at position 5 was not well-tolerated. researchgate.net
Table 3: Influence of Position 5 Substituents on Activity
| Compound Series | Substituent at Position 5 | Effect on Activity |
|---|---|---|
| Pim-1 Kinase Inhibitors | trans-4-aminocyclohexanol | 100-fold increase in potency nih.gov |
| Trk Inhibitors | 2,5-difluorophenyl-substituted pyrrolidine | Significantly increased inhibition mdpi.comnih.gov |
| Anti-mycobacterial Agents | Alkyl, Aryl, Heteroaryl | Maintained or improved activity mdpi.com |
| PDE4 Inhibitors | Halogens (Cl, F) | Increased metabolic stability and potency nih.gov |
Modifications at Position 6 (e.g., Carbonitrile)
The introduction of substituents at the C6 position of the pyrazolo[1,5-a]pyrimidine scaffold has been explored to modulate biological activity. For example, the incorporation of a carbonitrile (cyano) group at this position has been a feature in derivatives designed as multi-target agents. nih.gov Specifically, a 7-amino-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative demonstrated potent antioxidant and anti-diabetic properties. nih.gov
Furthermore, the addition of polar groups at the 6-position, such as amino moieties, has been shown to improve interactions with biological targets. nih.gov In the development of GPR119 agonists, small substituents like methyl and halogen groups were tolerated at position 6, whereas larger groups led to a loss of activity. researchgate.net This indicates that, similar to other positions, the size and nature of the substituent at C6 are critical for achieving the desired pharmacological effect.
Modifications at Position 7 (e.g., Amino, Arylamino, N-Arylamino, Pyridin-2-ylmethylamine)
Position 7 is a key site for modification, often involving the introduction of various amine-containing groups to enhance biological activity. In the pursuit of anti-proliferative agents, a phenyl amide moiety at the C7 position was identified as a critical feature. eurjchem.com For anti-mycobacterial compounds, extensive SAR studies concluded that the optimal C7 side chain was pyridin-2-ylmethylamine. mdpi.com A range of substituted 7-(2-pyridylmethylamine) derivatives showed good to modest activity against M. tuberculosis. mdpi.com
Electron-donating groups, such as amino or methoxy (B1213986) groups, at position 7 can enhance binding affinity to target enzymes. nih.gov The synthesis of various 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines has been reported, demonstrating the feasibility of introducing diverse aromatic amines at this position. nih.gov The selective reactivity of the chlorine atom at position 7 facilitates nucleophilic substitution, allowing for the introduction of groups like morpholine (B109124), which has been crucial in developing selective PI3Kδ inhibitors. mdpi.com
Table 4: Effect of C7 Modifications on Biological Activity
| Compound Series | Substituent at Position 7 | Key Finding |
|---|---|---|
| Anti-mycobacterial Agents | Pyridin-2-ylmethylamine | Optimal side chain for activity mdpi.com |
| Anti-proliferative Agents | Phenyl amide | Critical for p21 chemoselective activity eurjchem.com |
| PI3Kδ Inhibitors | Morpholine | Crucial for interaction with the kinase hinge region mdpi.com |
| General Kinase Inhibitors | Amino or Methoxy groups | Can enhance binding affinity nih.gov |
Identification of Key Pharmacophoric Features
The core pharmacophore of active this compound derivatives generally consists of the fused pyrazolo[1,5-a]pyrimidine ring system, which is essential for interaction with biological targets. mdpi.com For antimycobacterial activity, an aromatic ring at positions R2 and R3 of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was found to be necessary. nih.govacs.org
In the context of protein kinase inhibition, the pyrazolo[1,5-a]pyrimidine moiety plays a critical role by forming hinge interactions with residues in the ATP-binding pocket of kinases, such as Met592. mdpi.com The amino group at the C2 position is often a key hydrogen bond donor. researchgate.net Modifications at various positions on the scaffold have been explored to enhance potency and selectivity. For instance, the introduction of a morpholine group can improve selectivity by minimizing off-target effects. mdpi.com
Effects of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the phenyl ring and other positions of the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity.
For antimycobacterial activity, the presence of a 3-(4-fluoro)phenyl group, which is an electron-withdrawing group, was found in the most effective analogues. nih.govbohrium.com
In antimicrobial studies, the replacement of a methyl group with a more electron-donating hydroxyl group was found to decrease antibacterial activity. mdpi.com Conversely, in a series of 5,7-diaryl pyrazolo[1,5-a]pyrimidine derivatives, the presence of heterocyclic scaffolds like furan (B31954) or thiophene (B33073) resulted in higher inhibitory activity compared to an aromatic aryl group such as 4-chlorophenyl. mdpi.com
SAR in Context of Specific Biological Targets
Pyrazolo[1,5-a]pyrimidines are recognized as potent protein kinase inhibitors. rsc.orgbohrium.com SAR studies have been instrumental in optimizing their activity against various kinases.
For inhibition of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), optimization of a screening hit led to the discovery of potent pyrazolo[1,5-a]pyrimidine derivatives. bohrium.com Specific derivatives demonstrated potent activity against both wild-type FLT3 and resistance-conferring mutations. bohrium.com
In the case of Cyclin-Dependent Kinase 2 (CDK2) inhibition, the free amino group on the pyrazolo[1,5-a]pyrimidine scaffold is anticipated to bind to the essential amino acid Leu83. ekb.eg Isosteric replacement of a benzyl (B1604629) group with a para-fluorophenyl group helps maintain hydrophobic interactions within the active site. ekb.eg
For Pim-1/2 kinase inhibition, quantitative structure-activity relationship (QSAR) studies have indicated that a diaminoethyl substituent at the R1 position is favorable for Pim-1 inhibition, while a benzimidazolone or indazole at the R2 position leads to better Pim-2 inhibitory activities. researchgate.net
Table 1: SAR for Protein Kinase Inhibition
| Target Kinase | Key Structural Features / Favorable Substituents | Reference |
|---|---|---|
| FLT3-ITD | Pyrazolo[1,5-a]pyrimidine core | bohrium.com |
| CDK2 | Free amino group for binding to Leu83; para-fluorophenyl for hydrophobic interactions | ekb.eg |
| Pim-1 | Diaminoethyl substituent at R1 | researchgate.net |
| Pim-2 | Benzimidazolone or indazole at R2 | researchgate.net |
| Trk | Pyrazolo[1,5-a]pyrimidine for hinge interaction; morpholine for selectivity; fluorine for enhanced interactions | mdpi.com |
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising lead for the development of new antitubercular agents. nih.govacs.org
Key SAR findings for antimycobacterial activity include:
Core Structure: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core is a recurring scaffold in compounds with antitubercular activity. nih.govacs.org
Substitutions at C2 and C3: Aromatic rings at the R2 and R3 positions are crucial for activity. nih.govacs.org Polar functional groups, such as hydroxyl or amino groups, at the C2 position lead to a loss of activity. acs.orgresearchgate.net
Substitutions at C3 and C5: The most effective analogues against Mycobacterium tuberculosis contained a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents. nih.govbohrium.com
Substitutions at C7: The optimal side chain at the C-7 position was identified as 2-pyridinemethanamine. nih.gov
Table 2: SAR for Antimycobacterial Activity
| Position of Substitution | Favorable Substituents / Features | Unfavorable Substituents | Reference |
|---|---|---|---|
| Core | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | - | nih.govacs.org |
| R2 and R3 | Aromatic rings | - | nih.govacs.org |
| C2 | - | Polar groups (e.g., -OH, -NH2) | acs.orgresearchgate.net |
| C3 | 4-fluorophenyl group | - | nih.govbohrium.com |
| C5 | Alkyl, aryl, heteroaryl groups | - | nih.govbohrium.com |
| C7 | 2-pyridinemethanamine side chain | - | nih.gov |
Derivatives of this compound have also been investigated for their broader antimicrobial properties.
Studies have shown that 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives exhibit a good antibacterial spectrum. mdpi.com In contrast, replacing the methyl group at C7 with a hydroxyl group diminishes the activity. mdpi.com For 5,7-diaryl pyrazolo[1,5-a]pyrimidine derivatives, those containing a thiophene or furan ring showed greater inhibitory activity than those with a 4-chlorophenyl group. mdpi.com
One study found that Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated the best antibacterial activity against the Gram-positive bacterium Bacillus subtilis. nih.gov
Table 3: SAR for General Antimicrobial Activity
| Compound Series | Favorable Substituents / Features | Reference |
|---|---|---|
| 5,7-disubstituted pyrazolo[1,5-a]pyrimidines | Methyl groups at C5 and C7 | mdpi.com |
| 5,7-diaryl pyrazolo[1,5-a]pyrimidines | Thiophene or furan at C5/C7 | mdpi.com |
| 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidines | Ethyl carboxylate at C3 | nih.gov |
Computational and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine derivatives, docking simulations have been extensively used to elucidate their binding mechanisms with various protein targets and to predict their inhibitory potential.
Molecular docking studies have successfully modeled the interactions of this compound analogs with a range of enzymes implicated in various diseases. The pyrazolo[1,5-a]pyrimidine (B1248293) core frequently acts as a hinge-binder, mimicking the adenine (B156593) moiety of ATP, which is a common feature for kinase inhibitors. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a major target in cancer research. Docking studies show that pyrazolo[1,5-a]pyrimidine derivatives fit well within the ATP-binding cleft of CDK2. nih.gov The primary interaction is typically one or two hydrogen bonds between the pyrazolopyrimidine core and the backbone amine of Leu83 in the hinge region of the enzyme. mdpi.com The phenyl group at the 7-position and other substituents can form additional hydrophobic and van der Waals interactions with non-polar residues in the active site, enhancing binding affinity. mdpi.com
Tropomyosin Receptor Kinase A (TRKA): TRKA is another important target in oncology. The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a crucial hinge interaction with the Met592 residue of the TRKA kinase domain. researchgate.net The 2-amine group and the 7-phenyl substituent engage in further hydrogen bonds and hydrophobic interactions, respectively, anchoring the molecule in the binding pocket. researchgate.net
Casein Kinase 2 (CK2) and Cyclin-Dependent Kinase 9 (CDK9): Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated as inhibitors of CK2 and CDK9. Docking simulations reveal that these compounds bind to the ATP site of both kinases. For CK2, a key interaction involves the carboxylic acid group pointing towards the kinase back pocket. nih.gov For CDK9, inhibition is linked to the phosphorylation of the C-terminal domain of RNA polymerase II. rsc.org
MurA Enzyme: In the context of antibacterial research, derivatives of this scaffold have been studied as inhibitors of the MurA enzyme, which is essential for bacterial cell wall synthesis. Docking studies indicate that these compounds can bind noncovalently to the active site of MurA, in or near the binding site of the natural substrate. johnshopkins.edu
RNA Polymerase: As a potential antibacterial target, RNA polymerase has been investigated. Docking studies of pyrazolo[1,5-a]pyrimidine compounds have shown binding to the active site, suggesting a mechanism for their antimicrobial activity.
Cyclooxygenase-2 (COX-2): For anti-inflammatory applications, pyrazolo[1,5-a]pyrimidine-7-amines were designed as COX-2 inhibitors. Molecular docking showed these compounds fitting into the active site of the COX-2 enzyme, predicting their potential as anti-inflammatory agents.
A primary output of molecular docking simulations is a scoring function that estimates the binding affinity between the ligand and the target protein. Lower binding energy scores typically correlate with higher predicted inhibitory activity. These predictions are crucial for prioritizing which novel compounds should be synthesized and tested in vitro. For instance, derivatives with strong predicted binding to CDK2 have often been confirmed as potent inhibitors in subsequent enzymatic assays.
| Derivative Type | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | -7.0 to -12.8 | Leu83, Phe80, Ile10 |
| Anilino-pyrazolo[1,5-a]pyrimidine | TRKA | Not specified | Met592, Glu590, Arg654 |
| Arylazopyrazolo[1,5-a]pyrimidine | MurA | Not specified | Arg120, Cys115 |
| 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amine | COX-2 | Not specified | Arg513, Tyr385, Ser530 |
| Phenylamino-pyrazolo[1,5-a]pyrimidine | RNA Polymerase | Not specified | Not specified |
Quantum Chemical Calculations
Quantum chemical methods, such as Density Functional Theory (DFT), have been applied to study the electronic properties of this compound derivatives. These calculations provide insights into the molecule's electronic arrangement, HOMO-LUMO energy gap, and reactivity descriptors. This information helps in understanding the molecule's stability, chemical reactivity, and the nature of its interactions with biological targets. DFT calculations have also been used to explain the regioselectivity observed in certain synthesis pathways of pyrazolo[1,5-a]pyrimidine compounds.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Before a compound can become a drug, it must possess suitable pharmacokinetic properties. In silico ADME prediction tools are used to computationally estimate these properties early in the drug discovery process. Studies on pyrazolo[1,5-a]pyrimidine derivatives have shown predictions of good oral bioavailability and high gastrointestinal (GI) absorption, which are desirable characteristics for orally administered drugs.
Drug-likeness is a qualitative concept used to assess whether a compound has chemical and physical properties that would make it a likely orally active drug. This is often evaluated using rules of thumb, such as Lipinski's Rule of Five and Veber's Rule. Several studies have confirmed that various pyrazolo[1,5-a]pyrimidine derivatives, including analogs of this compound, comply with these rules, indicating their potential as drug-like molecules. Veber's rule, for example, states that good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a polar surface area no greater than 140 Ų.
| Compound Series | Lipinski's Rule of Five | Veber's Rule | Predicted Oral Bioavailability |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamides | Compliant | Compliant | Good |
| 7-amino-pyrazolo[1,5-a]pyrimidines | Generally Compliant | Generally Compliant | Good |
| 7-(Aryl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines | Generally Compliant | Generally Compliant | Good |
Prediction of Potential Off-Target Effects
A critical aspect of drug development is ensuring a compound's safety and minimizing unwanted side effects, which can arise from interactions with "off-targets." In silico methods can be used to predict potential toxicity and off-target interactions. For the pyrazolo[1,5-a]pyrimidine scaffold, computational analyses have been used to predict potential liabilities such as carcinogenicity and inhibition of the hERG (human Ether-à-go-go-related gene) ion channel, a common cause of cardiotoxicity. nih.gov Many derivatives have been predicted to be non-carcinogenic and to have a low to medium risk of hERG inhibition, although this is a property that must be carefully optimized during lead development. nih.gov These predictions help guide the design of safer analogs by identifying and mitigating potential toxicity risks early on.
Advanced Research Perspectives and Methodological Considerations
Optimization of Synthetic Approaches
The synthesis of 7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine and its derivatives typically involves the condensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent. nih.gov A common and efficient method for constructing the 2-amino-7-aryl-pyrazolo[1,5-a]pyrimidine scaffold is the reaction of 3,5-diaminopyrazole with an appropriate enaminone in refluxing glacial acetic acid. ekb.eg
Several strategies can be employed to optimize this synthesis:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov This method often leads to cleaner reactions with fewer byproducts.
Catalyst and Solvent Selection: The choice of catalyst and solvent can greatly influence the regioselectivity and yield of the cyclization reaction. nih.gov For instance, acidic or basic conditions can be modulated to favor the desired isomer. nih.gov The use of green solvents is also a key consideration to minimize environmental impact. nih.gov
Palladium-Catalyzed Cross-Coupling: For introducing diverse aryl groups at the 7-position, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, offer a versatile and powerful tool. nih.gov
Table 1: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyrimidines
| Method | Advantages | Disadvantages |
|---|---|---|
| Conventional Heating | Well-established, simple setup | Long reaction times, potential for side products |
| Microwave Irradiation | Rapid, higher yields, cleaner reactions nih.gov | Requires specialized equipment |
| One-Pot Reactions | Increased efficiency, reduced waste nih.gov | Can be challenging to optimize |
| Palladium Cross-Coupling | High versatility for substituent introduction nih.gov | Cost of catalyst, potential for metal contamination |
Strategies for Improving Selectivity towards Specific Targets
A significant challenge in the development of kinase inhibitors is achieving selectivity for the target kinase to minimize off-target effects and associated toxicities. mdpi.com For this compound, several strategies can be employed to enhance its selectivity:
Structure-Based Drug Design: X-ray crystallography and molecular modeling play a crucial role in understanding the binding mode of the pyrazolo[1,5-a]pyrimidine scaffold within the ATP-binding pocket of a target kinase. nih.gov This information allows for the rational design of modifications to the phenyl ring or the 2-amino group to exploit specific interactions with the target enzyme and disfavor binding to other kinases. nih.gov
Substituent Effects: The nature and position of substituents on the phenyl ring at the 7-position can significantly influence selectivity. For example, the addition of specific functional groups can create favorable interactions with unique amino acid residues in the target kinase's active site. nih.gov
Macrocyclization: Constraining the conformation of the molecule through macrocyclization has been shown to improve selectivity for some pyrazolo[1,5-a]pyrimidine-based inhibitors. biorxiv.org
Kinome Profiling: Screening the compound against a broad panel of kinases (kinome profiling) is essential to identify its selectivity profile and guide further optimization. nih.gov
Table 2: Key Interactions for Achieving Kinase Selectivity with Pyrazolo[1,5-a]pyrimidines
| Interaction Type | Description |
|---|---|
| Hinge Binding | The pyrazolo[1,5-a]pyrimidine core typically forms hydrogen bonds with the hinge region of the kinase. nih.govresearchgate.net |
| Hydrophobic Interactions | The phenyl ring at the 7-position can engage in hydrophobic interactions within the ATP-binding pocket. ekb.eg |
| Van der Waals Contacts | Specific substituents can optimize van der Waals contacts to enhance binding affinity and selectivity. |
| Target-Specific Pockets | Modifications can be designed to interact with unique sub-pockets adjacent to the ATP-binding site. |
Overcoming Drug Resistance Mechanisms in Preclinical Models
The development of drug resistance is a major hurdle in cancer therapy. nih.gov For kinase inhibitors like those based on the pyrazolo[1,5-a]pyrimidine scaffold, resistance can arise from several mechanisms:
Gatekeeper Mutations: Mutations in the kinase's ATP-binding pocket, particularly at the "gatekeeper" residue, can prevent the inhibitor from binding effectively.
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited kinase.
Drug Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Strategies to overcome these resistance mechanisms for this compound and its derivatives include:
Next-Generation Inhibitors: Designing new analogues that can effectively inhibit the mutated kinase. Second-generation inhibitors have been developed for other pyrazolo[1,5-a]pyrimidine-based drugs to combat resistance. mdpi.com
Combination Therapy: Combining the pyrazolo[1,5-a]pyrimidine inhibitor with other drugs that target different pathways can prevent the cancer cells from developing resistance.
Dual-Target Inhibitors: Designing single molecules that can inhibit both the primary target and a key component of a resistance pathway. nih.gov
Development of Novel Assays for Biological Evaluation
The biological evaluation of this compound requires a suite of assays to determine its potency, selectivity, and cellular activity.
Enzymatic Assays: These assays directly measure the ability of the compound to inhibit the activity of the target kinase in a purified system.
Cell-Based Assays: These assays are crucial for confirming that the compound can enter cells and inhibit the target kinase in a cellular context. nih.gov An example is measuring the phosphorylation of a known downstream substrate of the target kinase. nih.gov
Cell Viability and Proliferation Assays: Assays such as the MTT assay are used to determine the compound's ability to inhibit the growth of cancer cell lines. nih.gov
Clonogenic Survival Assays: These assays assess the long-term effect of the compound on the ability of single cancer cells to form colonies. nih.gov
In Vivo Models: Preclinical evaluation in animal models, such as xenograft models, is essential to determine the compound's efficacy and pharmacokinetic properties in a living organism. nih.gov
Exploration of Prodrug Strategies
While this compound may possess potent biological activity, its physicochemical properties, such as solubility and bioavailability, may limit its therapeutic potential. The prodrug approach is a valuable strategy to overcome these limitations. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.
For 2-aminopyrazolo[1,5-a]pyrimidines, a prodrug strategy could involve modifying the 2-amino group with a labile promoiety that is cleaved by enzymes in the body to release the active parent drug. This can lead to improved aqueous solubility, enhanced membrane permeability, and better pharmacokinetic profiles.
Integration of Cheminformatics and Machine Learning in Design
Cheminformatics and machine learning are increasingly being used to accelerate the drug discovery process for pyrazolo[1,5-a]pyrimidine derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of pyrazolo[1,5-a]pyrimidine analogues with their biological activity. researchgate.net These models can then be used to predict the activity of novel, un-synthesized compounds, helping to prioritize which molecules to synthesize and test. researchgate.nettandfonline.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. researchgate.net Pharmacophore models can be used to screen large virtual libraries of compounds to identify new potential inhibitors. researchgate.net
Molecular Docking: This computational method predicts the binding mode of a ligand within the active site of a protein. ekb.eg It is a valuable tool for understanding structure-activity relationships and for designing new compounds with improved binding affinity and selectivity. ekb.eg
Machine Learning Models: More advanced machine learning algorithms can be trained on large datasets of chemical structures and biological activity data to predict various properties of new molecules, including their potency, selectivity, and potential off-target effects.
Future Directions in Pyrazolo[1,5-a]pyrimidine Research
The field of pyrazolo[1,5-a]pyrimidine research is continually evolving, with several exciting future directions:
Targeting Novel Kinases: While many pyrazolo[1,5-a]pyrimidines target well-established cancer-related kinases, there is a growing interest in developing inhibitors for less-explored kinases that are implicated in other diseases. nih.gov
Allosteric Inhibitors: The majority of current pyrazolo[1,5-a]pyrimidine inhibitors are ATP-competitive. The development of allosteric inhibitors, which bind to a site other than the ATP-binding pocket, could offer improved selectivity and a different mechanism to overcome resistance. nih.gov
Targeted Protein Degradation: An emerging strategy is to design molecules that can induce the degradation of the target protein. This could be achieved by creating proteolysis-targeting chimeras (PROTACs) that link a pyrazolo[1,5-a]pyrimidine-based binder to an E3 ligase ligand.
Expanding Therapeutic Applications: Beyond cancer, the diverse biological activities of pyrazolo[1,5-a]pyrimidines suggest their potential for treating a range of other diseases, including inflammatory disorders and viral infections. nih.gov
Q & A
Q. What are the standard synthetic methodologies for preparing 7-phenylpyrazolo[1,5-a]pyrimidin-2-amine derivatives?
The synthesis typically involves condensation reactions between aminopyrazole precursors and β-keto esters or enaminones. For example, ultrasound-assisted synthesis in an ethanol-water (1:1) solvent system under ambient conditions achieves high yields (95%) by promoting rapid cyclization . Alternatively, reacting 4-phenyldiazenyl-1H-pyrazole-3,5-diamine with enaminones in pyridine generates derivatives, followed by acidification and crystallization . Key steps include optimizing solvent systems (e.g., DMF for recrystallization) and using spectral data (IR, /-NMR) for structural validation .
Q. How can the structure of this compound derivatives be confirmed experimentally?
X-ray crystallography provides definitive structural confirmation, as demonstrated for derivatives like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (Table 3 in ). Complementary methods include:
- NMR spectroscopy : HMBC correlations resolve regioisomeric ambiguities (e.g., distinguishing positions 5 and 7 in pyrazolo[1,5-a]pyrimidine cores) .
- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weights .
Q. What experimental designs are recommended for assessing biological activity in vitro?
- Anticancer assays : Use MTT or CellTiter-Glo® to measure cytotoxicity against cancer cell lines (e.g., HeLa, SiHa) at concentrations of 1–100 μM. Monitor apoptosis via Annexin V/PI staining and caspase-3 activation .
- Kinase inhibition : Perform enzymatic assays (e.g., CDK9 inhibition) using recombinant kinases and ATP analogs. IC values are determined via fluorescence polarization .
Advanced Research Questions
Q. How do substituents on the pyrazolo[1,5-a]pyrimidine scaffold influence bioactivity?
- Trifluoromethyl groups : Enhance binding affinity to kinases (e.g., CDK9) by increasing hydrophobic interactions and metabolic stability .
- Arylazo substituents : Improve intercalation with DNA, as seen in derivatives like 7-amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile, which shows potent cytotoxicity (IC < 10 μM) .
- Aminoethyl side chains : Facilitate blood-brain barrier penetration, critical for neuropharmacological applications .
Q. What pharmacokinetic challenges are associated with pyrazolo[1,5-a]pyrimidine derivatives?
Q. How can structural discrepancies in synthesized derivatives be resolved?
Use HMBC NMR to correlate protons with distant carbons and nitrogens. For example, in resolving isomers of 7-(2-naphthyl)-pyrazolo[1,5-a]pyrimidin-2-amine, cross-peak correlations (3J) between δ = 8.64 ppm and N-1 (δ = 276 ppm) confirm the correct regioisomer .
Q. What mechanistic insights explain enzyme inhibition by these compounds?
- CDK9 inhibition : Derivatives like N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine bind to the ATP pocket, disrupting phosphorylation of RNA polymerase II and downregulating anti-apoptotic proteins (e.g., Mcl-1) .
- p53 activation : Anthranilamide conjugates induce nuclear translocation of p53 by inhibiting E6-mediated degradation in cervical cancer cells, upregulating pro-apoptotic BAX and p21 .
Q. How do pyrazolo[1,5-a]pyrimidines modulate apoptosis pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
